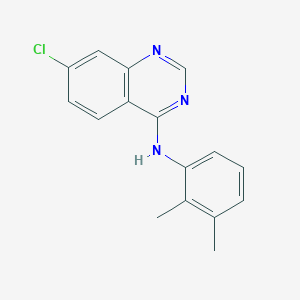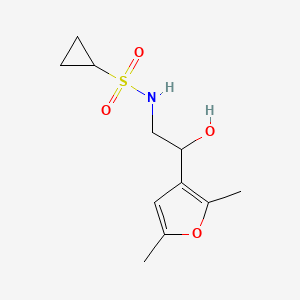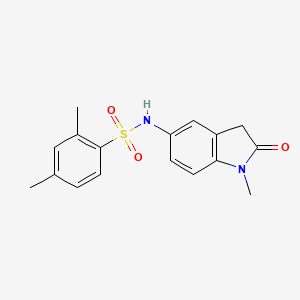
2-Azidocyclohexan-1-ol
概要
説明
2-Azidocyclohexan-1-ol is a biochemical compound with the molecular formula C6H11N3O and a molecular weight of 141.17 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of 2-Azidocyclohexan-1-ol is defined by its molecular formula, C6H11N3O . Detailed structural analysis would typically involve techniques such as spectroscopy and quantum chemistry .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Azidocyclohexan-1-ol are not explicitly mentioned in the search results. Such properties are typically determined through various analytical techniques .科学的研究の応用
Synthesis of Various Aminocyclitols
2-Azidocyclooct-3-en-1-ol, a compound related to 2-Azidocyclohexan-1-ol, has been utilized in the synthesis of various eight-membered ring aminocyclitols. This process involves epoxidation reactions and ring-opening reactions, leading to the synthesis of unique isomers and derivatives such as 2-Amino-4-chlorocyclooctanediol and aminocyclooctanetriols (Karavaizoglu & Salamci, 2020).
Molecular Recognition Applications
Optically pure 2-(quinolin-8-yloxy)cyclohexan-1-ol, structurally similar to 2-Azidocyclohexan-1-ol, has been used as a chiral solvating agent for molecular recognition. This application includes the discrimination of isomers of various acids through NMR or fluorescence spectroscopy (Khanvilkar & Bedekar, 2018).
Studies in Epoxidation Mechanisms
Research on the epoxidation of 2-cyclohexen-1-ol provides insights into the mechanism of epoxidation reactions involving compounds like 2-Azidocyclohexan-1-ol. This includes the analysis of transition structures and the effects of various factors on the epoxidation process (Freccero et al., 2000).
Research in Cycloaddition Reactions
2-Azidocyclohexan-1-ol and its derivatives are also relevant in studies of cycloaddition reactions, particularly in the synthesis of 1,2,3-Triazoles, which are significant in various industrial and pharmaceutical applications (Zeroual et al., 2017).
Activation of Allylic Alcohols
The activation of 2-cyclohexen-1-ol, closely related to 2-Azidocyclohexan-1-ol, through aluminium-catalysed transfer hydrogenation demonstrates the potential of such compounds in organic synthesis. This method facilitates the addition of nucleophiles to allylic alcohols (Black et al., 2005).
Antimalarial Activity Studies
Research on derivatives of 2-Azidocyclohexan-1-ol includes the synthesis of compounds like 2-amino-3-arylpropan-1-ols and their evaluation for antimalarial activity. This highlights the potential medicinal applications of these compounds (D’hooghe et al., 2011).
Applications in Peptide Synthesis
Compounds structurally related to 2-Azidocyclohexan-1-ol have been used in peptide synthesis, particularly in creating peptidotriazoles through copper(I)-catalyzed 1,3-dipolar cycloadditions of terminal alkynes to azides (Tornøe et al., 2002).
Synthesis of Biologically Active Compounds
The synthesis of azabicyclo[3.1.0]hexane-1-ols, which can be derived from compounds like 2-Azidocyclohexan-1-ol, provides a route for creating biologically active pharmacological products. These compounds are used for synthesizing products with potential medicinal applications (Jida et al., 2007).
Safety And Hazards
特性
IUPAC Name |
2-azidocyclohexan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O/c7-9-8-5-3-1-2-4-6(5)10/h5-6,10H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QECSGTHYJAPXMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N=[N+]=[N-])O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Azidocyclohexan-1-ol | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Chloro-4-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2734376.png)
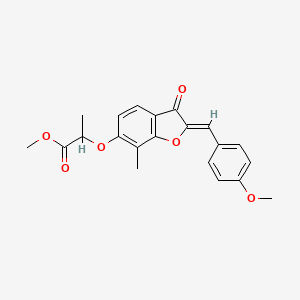
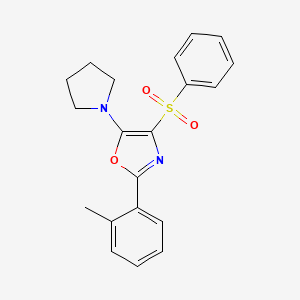
![methyl 2-(8-(3-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2734381.png)
![3-[(4-Chlorophenyl)sulfonyl]-6,7-dimethoxy-4-piperidin-1-ylquinoline](/img/structure/B2734384.png)
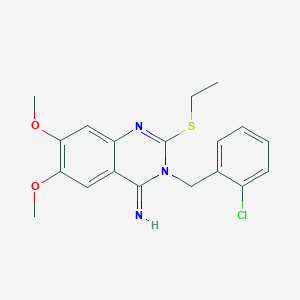
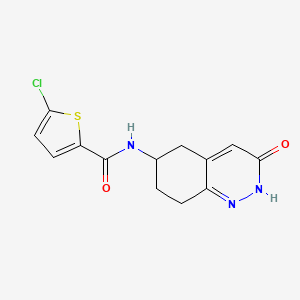
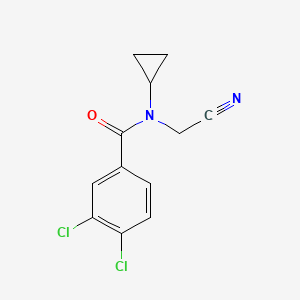
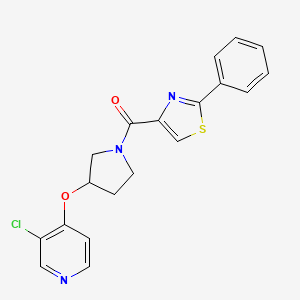
![N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2734390.png)
![3-butyl-1,6,7,8-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2734391.png)
